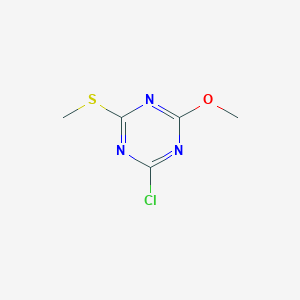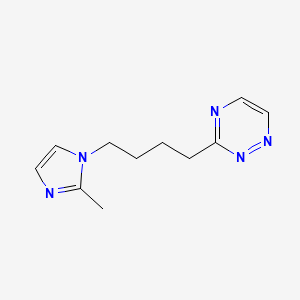![molecular formula C6H5BrN2S B13121695 3-Bromo-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B13121695.png)
3-Bromo-6-methyl-1H-thieno[3,2-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-methyl-1H-thieno[3,2-c]pyrazole is a heterocyclic compound that features a fused ring system combining a thiophene and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methyl-1H-thieno[3,2-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromo-2-methylthiophene with hydrazine derivatives, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methyl-1H-thieno[3,2-c]pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms in the ring.
Cyclization Reactions: It can form more complex fused ring systems through additional cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-c]pyrazoles, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
3-Bromo-6-methyl-1H-thieno[3,2-c]pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-6-methyl-1H-thieno[3,2-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby modulating various cellular processes . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-6-methyl-1H-thieno[3,2-c]pyrazole is unique due to its fused thiophene-pyrazole ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H5BrN2S |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
3-bromo-6-methyl-2H-thieno[3,2-c]pyrazole |
InChI |
InChI=1S/C6H5BrN2S/c1-3-2-10-5-4(3)8-9-6(5)7/h2H,1H3,(H,8,9) |
InChI Key |
FMVOCFILPRLOHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C(NN=C12)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13121623.png)


![2-Chloro-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13121641.png)

![Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B13121647.png)

![2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13121653.png)


![3-Formylimidazo[1,2-b]pyridazine-6-carboxylicacid](/img/structure/B13121675.png)
![4-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13121680.png)

![3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylicacid](/img/structure/B13121701.png)
